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Compound of Interest

Compound Name: 6-Fluoro-4-methylnicotinaldehyde

Cat. No.: B594276 Get Quote

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular

scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high

electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can

profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When

integrated into a heterocyclic system like pyridine, these effects are amplified, creating a

"privileged" structural motif. 6-Fluoro-4-methylnicotinaldehyde (CAS No. 1266253-68-2)

emerges as a significant building block within this chemical space.[1] Its structure, featuring a

fluorinated pyridine ring functionalized with a reactive aldehyde and a methyl group, presents a

trifecta of opportunities for synthetic elaboration, making it a valuable intermediate for

researchers and drug development professionals aiming to craft next-generation therapeutics.

This guide provides a comprehensive technical overview of its chemical properties, synthesis,

reactivity, and applications.

Physicochemical and Computed Properties
While comprehensive experimental data for 6-Fluoro-4-methylnicotinaldehyde is not

extensively published, its fundamental properties can be summarized from available data and

computational models. These properties are crucial for designing reaction conditions,

purification strategies, and for computational modeling in drug discovery programs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b594276?utm_src=pdf-interest
https://www.benchchem.com/product/b594276?utm_src=pdf-body
https://accelachem.com/cn/productview_goodsid_301461_goodscode_SY067413.html
https://www.benchchem.com/product/b594276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 1266253-68-2 [1]

Molecular Formula C₇H₆FNO [1]

Molecular Weight 139.13 g/mol [1]

IUPAC Name
6-fluoro-4-methylpyridine-3-

carbaldehyde
[2]

Topological Polar Surface Area

(TPSA)
30.0 Å² [3]

Number of Rotatable Bonds 1 [3]

Number of H-bond Acceptors 3 [3]

Number of H-bond Donors 0 [3]

Note: Properties such as melting point, boiling point, and solubility are not readily available in

published literature and would typically be determined experimentally.

Synthesis and Mechanistic Considerations
A definitive, peer-reviewed synthesis for 6-Fluoro-4-methylnicotinaldehyde is not prominently

documented. However, a highly plausible and efficient synthetic route can be designed based

on established organometallic and oxidation chemistry, particularly methods proven for

analogous pyridine derivatives.[4] The most logical approach involves the selective oxidation of

the corresponding primary alcohol, (6-Fluoro-4-methylpyridin-3-yl)methanol.

Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a suitable brominated

pyridine precursor.

3-Bromo-6-fluoro-4-methylpyridine (6-Fluoro-4-methylpyridin-3-yl)methanol
1. n-BuLi, THF, -78°C
2. Paraformaldehyde 6-Fluoro-4-methylnicotinaldehydeMnO₂, CH₂Cl₂, rt
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Caption: Proposed synthesis of 6-Fluoro-4-methylnicotinaldehyde.

Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (6-Fluoro-4-methylpyridin-3-yl)methanol

This step utilizes a classic halogen-metal exchange followed by quenching with an electrophile

(paraformaldehyde). The choice of n-butyllithium (n-BuLi) at low temperatures (-78°C) is critical

to ensure rapid halogen-metal exchange without competing side reactions, such as addition to

the pyridine ring.

Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic

stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

Initial Charge: The flask is charged with 3-bromo-6-fluoro-4-methylpyridine (1.0 eq) and

anhydrous tetrahydrofuran (THF, ~0.2 M).

Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

Lithiation: n-Butyllithium (1.05 eq, 2.5 M solution in hexanes) is added dropwise via the

dropping funnel, maintaining the internal temperature below -70°C. The mixture is stirred for

1 hour at -78°C.

Expertise & Experience Insight:The sub-stoichiometric excess of n-BuLi ensures complete

consumption of the starting material. Maintaining a very low temperature is paramount to

prevent decomposition of the pyridyl-lithium intermediate.

Electrophilic Quench: Dry paraformaldehyde (1.5 eq) is added in one portion. The reaction is

allowed to slowly warm to room temperature and stirred overnight.

Trustworthiness Insight:Using dry paraformaldehyde is crucial as any moisture will quench

the organolithium intermediate non-productively.

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous

ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted

with ethyl acetate (3x). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the

target alcohol.

Step 2: Oxidation to 6-Fluoro-4-methylnicotinaldehyde

The selective oxidation of a pyridyl-methanol, which is structurally analogous to a benzylic

alcohol, to an aldehyde requires a mild oxidant to prevent over-oxidation to the carboxylic acid.

Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high

selectivity for allylic and benzylic-type alcohols.

Reactor Setup: A round-bottom flask is charged with (6-Fluoro-4-methylpyridin-3-yl)methanol

(1.0 eq) and a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

Oxidant Addition: Activated manganese dioxide (5-10 eq by weight) is added to the solution.

Expertise & Experience Insight:A large excess of MnO₂ is standard practice as its activity

can vary. The reaction is heterogeneous, and vigorous stirring is required for efficient

conversion.

Reaction Monitoring: The suspension is stirred vigorously at room temperature. The reaction

progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting

material is consumed.

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to

remove the manganese salts. The filter cake is washed thoroughly with dichloromethane.

Trustworthiness Insight:This self-validating protocol relies on the insolubility of the MnO₂

and its byproducts. A thorough wash of the Celite pad is essential to maximize product

recovery.

Purification: The combined filtrate is concentrated in vacuo. The resulting crude aldehyde is

typically of high purity but can be further purified by silica gel chromatography if necessary.

Spectroscopic Characterization (Predicted)
Lacking published experimental spectra, the following table outlines the predicted key signals

in ¹H and ¹³C NMR spectroscopy for structure verification. Predictions are based on standard
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chemical shift values and the electronic effects of the substituents (F, CHO, CH₃) on the

pyridine ring.

Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity /
Coupling

Assignment

¹H NMR ~10.1 s Aldehyde (-CHO)

~8.6 s
H-2 (proton between

N and CHO)

~7.2 d, JH-F ≈ 8 Hz
H-5 (proton adjacent

to F)

~2.6 s Methyl (-CH₃)

¹³C NMR ~191 d Aldehyde (CHO)

~165 d, JC-F ≈ 240 Hz
C-6 (carbon bonded to

F)

~153 d C-2

~151 d C-4

~128 s C-3

~110 d, JC-F ≈ 40 Hz C-5

~18 s Methyl (-CH₃)

Note: Spectra would be recorded in a solvent like CDCl₃. 'd' denotes doublet, 's' denotes

singlet. Coupling constants (J) are estimates.

Chemical Reactivity and Applications in Drug
Discovery
6-Fluoro-4-methylnicotinaldehyde is a versatile intermediate whose value lies in the

orthogonal reactivity of its functional groups. The fluoropyridine core provides metabolic

stability and modulates electronics, while the aldehyde serves as a versatile synthetic handle.
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Key Synthetic Transformations
Reductive Amination: The aldehyde can be readily converted into a primary or secondary

amine, a crucial transformation for introducing side chains that can interact with biological

targets.

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double

bonds, providing access to stilbene-like structures or precursors for further cyclization.

Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile,

cyanoacetates) to form Knoevenagel condensation products, which are precursors to a wide

variety of more complex heterocyclic systems.

Nucleophilic Addition: Grignard or organolithium reagents can add to the aldehyde to form

secondary alcohols, expanding the molecular complexity.

Role in Medicinal Chemistry
The structural motifs present in 6-Fluoro-4-methylnicotinaldehyde are prevalent in many

biologically active agents. Its application can be logically directed toward several therapeutic

areas:

Kinase Inhibitors: The pyridine core is a well-established scaffold in numerous ATP-

competitive kinase inhibitors. The aldehyde provides a key attachment point for building out

fragments that occupy the ribose-binding or solvent-exposed regions of the ATP pocket.

CNS Agents: The presence of a fluorine atom can enhance blood-brain barrier permeability.

Fluorinated pyridines are key components of ligands for central nervous system (CNS)

targets, such as nicotinic acetylcholine receptors.[5]

Agrochemicals: Substituted pyridine and enaminocarbonyl compounds have found broad

application as insecticides and herbicides.[5]

The following diagram illustrates a hypothetical workflow where 6-Fluoro-4-
methylnicotinaldehyde serves as a key intermediate in a drug discovery program.

Caption: Use of 6-Fluoro-4-methylnicotinaldehyde in a drug discovery workflow.
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Safety and Handling
While a comprehensive, peer-reviewed toxicology profile for 6-Fluoro-4-
methylnicotinaldehyde is not available, data from its Safety Data Sheet (SDS) and

structurally related aromatic aldehydes provide a basis for safe handling protocols.[1]

Hazard Identification: Assumed to be harmful if swallowed, causes skin irritation, and may

cause serious eye irritation and respiratory irritation based on analogous structures.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If

dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

First-Aid Measures:

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

Skin Contact: Immediately wash off with soap and plenty of water.

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Conclusion
6-Fluoro-4-methylnicotinaldehyde stands as a potent and versatile chemical tool for the

modern synthetic chemist. Its carefully arranged functionalities—a metabolically robust

fluoropyridine core, a synthetically tractable aldehyde group, and a methyl group for steric and
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electronic tuning—offer a pre-optimized platform for the rapid generation of molecular diversity.

While further publication of its experimental properties and reactivity is anticipated, the logical

application of established chemical principles allows for its confident integration into research

and development pipelines, particularly in the pursuit of novel therapeutics in oncology,

neuroscience, and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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